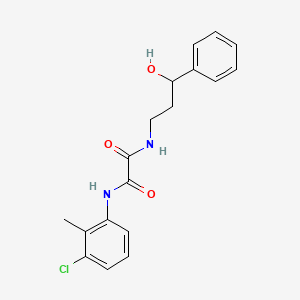

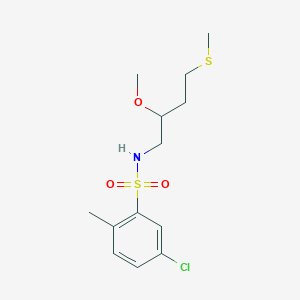

![molecular formula C18H22N6 B3020620 (2-Methylphenyl)(1-methyl-6-piperidylpyrazolo[4,5-e]pyrimidin-4-yl)amine CAS No. 887453-81-8](/img/structure/B3020620.png)

(2-Methylphenyl)(1-methyl-6-piperidylpyrazolo[4,5-e]pyrimidin-4-yl)amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound (2-Methylphenyl)(1-methyl-6-piperidylpyrazolo[4,5-e]pyrimidin-4-yl)amine is a derivative of pyrazolopyrimidine, which is a class of compounds known for their potential pharmacological properties. Although the specific compound is not directly mentioned in the provided papers, the papers discuss related structures and their biological activities, which can provide insights into the possible characteristics and activities of the compound .

Synthesis Analysis

The synthesis of pyrazolopyrimidine derivatives typically involves the introduction of various substituents to the core structure to enhance biological activity. For instance, the paper titled "2-Phenylpyrazolo[1,5-a]pyrimidin-7-ones. A new class of nonsteroidal antiinflammatory drugs devoid of ulcerogenic activity" describes the synthesis of pyrazolo[1,5-a]pyrimidines with modifications at different positions to study their anti-inflammatory properties . These modifications include the introduction of a longer side chain and substitution of the phenyl group, which could be analogous to the synthesis of the compound , where a 2-methylphenyl and a 1-methyl-6-piperidyl group are introduced.

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidine derivatives is crucial for their interaction with biological targets. The paper on "2-Arylpyrazolo[4,3-d]pyrimidin-7-amino derivatives as new potent and selective human A3 adenosine receptor antagonists" discusses the importance of different substituents on the bicyclic scaffold for binding affinity and selectivity towards the human A3 adenosine receptor . The presence of lipophilic groups and acyl moieties is highlighted as important for efficient binding, suggesting that the molecular structure of (2-Methylphenyl)(1-methyl-6-piperidylpyrazolo[4,5-e]pyrimidin-4-yl)amine, with its specific substituents, may also play a significant role in its biological activity.

Chemical Reactions Analysis

The chemical reactions involving pyrazolopyrimidine derivatives can be complex and are influenced by the nature of the substituents present on the core structure. Although the provided papers do not detail specific reactions for the compound , they do provide insights into how modifications can affect the reactivity and interaction with biological targets. For example, the introduction of acyl groups on the 7-amino group of pyrazolo[4,3-d]pyrimidin derivatives was found to be crucial for binding to the human A3 adenosine receptor .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyrimidine derivatives are determined by their molecular structure. The papers suggest that the introduction of different substituents can significantly alter these properties, which in turn affects their pharmacological profile. For instance, compound 3 from the first paper, which is a pyrazolo[1,5-a]pyrimidin derivative, showed high anti-inflammatory activity and a better therapeutic index than reference drugs, along with the absence of ulcerogenic activity . This indicates that the physical and chemical properties of such compounds can be fine-tuned to achieve desired therapeutic effects with reduced side effects.

将来の方向性

特性

IUPAC Name |

1-methyl-N-(2-methylphenyl)-6-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N6/c1-13-8-4-5-9-15(13)20-16-14-12-19-23(2)17(14)22-18(21-16)24-10-6-3-7-11-24/h4-5,8-9,12H,3,6-7,10-11H2,1-2H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWLBIMNTOWPORX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)N4CCCCC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-N-(2-methylphenyl)-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-bromofuran-2-carboxylate](/img/structure/B3020544.png)

![8-[(dibenzylamino)methyl]-1,3-dimethyl-7H-purine-2,6-dione](/img/structure/B3020548.png)

![3-Iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B3020551.png)

![2-Chloro-6-fluoro-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide](/img/structure/B3020553.png)

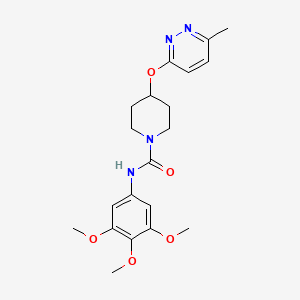

![(2-Chlorophenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B3020554.png)

![4-isopropoxy-N-[2-(4-methylphenyl)-5-oxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B3020560.png)